molecular formula C24H18Cl2N2O3 B14998340 4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B14998340
M. Wt: 453.3 g/mol
InChI Key: NKKHIPZHTPXAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Key structural attributes include:

  • Substituent diversity: A methyl group at position 9 and a phenyl ring at position 10, contributing to steric and electronic effects.
  • Functional groups: The ketone at position 11 and oxygen/nitrogen atoms in the tricyclic framework, which may influence hydrogen bonding and reactivity.

Properties

Molecular Formula

C24H18Cl2N2O3

Molecular Weight

453.3 g/mol

IUPAC Name

4-chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C24H18Cl2N2O3/c1-24-14-20(18-13-15(25)11-12-21(18)31-24)27(22(29)17-9-5-6-10-19(17)26)23(30)28(24)16-7-3-2-4-8-16/h2-13,20H,14H2,1H3

InChI Key

NKKHIPZHTPXAKA-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)N(C(=O)N2C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Biginelli-like Condensation Reaction

The synthesis of 4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can be achieved through a modified Biginelli condensation reaction followed by intramolecular cyclization. This approach is inspired by similar oxygen-bridged tricyclic compounds synthesized through multicomponent reactions.

Procedure:

  • A mixture of 5-chlorosalicylaldehyde (1 mmol), 2-chlorophenylacetyl acetate (1 mmol), N-phenylurea (1 mmol), and trifluoroacetic acid (TFA, 2 mol%) is stirred under solvent-free conditions at 50-60°C.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion (typically 60-90 minutes), the reaction mixture is cooled to room temperature.
  • The solid product is washed with water and recrystallized from ethanol to yield the pure compound.

This reaction involves an initial Biginelli condensation followed by intramolecular Michael addition, facilitated by the ortho-hydroxyl group of the salicylaldehyde, leading to the formation of the oxygen bridge characteristic of the 8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene skeleton.

Step-wise Synthesis via Dihydropyrimidine Intermediate

An alternative approach involves a step-wise synthesis through a dihydropyrimidine intermediate, which is subsequently cyclized to form the oxygen-bridged tricyclic structure:

Step 1: Synthesis of dihydropyrimidine intermediate

  • 5-chlorosalicylaldehyde (1 equiv.), 2-chlorobenzoylacetone (1 equiv.), and N-phenyl urea (1 equiv.) are combined in ethanol with a catalytic amount of acid (e.g., HCl or TFA).
  • The mixture is refluxed for 4-6 hours.
  • After cooling, the precipitated dihydropyrimidine intermediate is filtered and washed with cold ethanol.

Step 2: Intramolecular cyclization

  • The dihydropyrimidine intermediate is dissolved in dimethylformamide (DMF).
  • A base such as potassium carbonate (K₂CO₃) is added to facilitate the intramolecular cyclization.
  • The reaction mixture is heated at 80-100°C for 2-3 hours.
  • After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and recrystallized.

Green Synthesis Approaches

Microwave-Assisted Solvent-Free Synthesis

The use of microwave irradiation under solvent-free conditions offers a more environmentally friendly approach to synthesize the target compound:

Procedure:

  • 5-chlorosalicylaldehyde (1 mmol), 2-chlorobenzoylacetone (1 mmol), N-phenyl urea (1 mmol), and NaHSO₄ (10 mol%) are thoroughly mixed in a microwave-compatible vessel.
  • The mixture is irradiated in a microwave reactor at 120-150 W for 5-10 minutes.
  • The progress of the reaction is monitored by TLC.
  • After completion, the solid product is washed with a small amount of water followed by cold ethanol and dried under vacuum.

This method significantly reduces the reaction time from hours to minutes while eliminating the need for organic solvents, making it more environmentally sustainable.

Grinding-Induced Synthesis

Mechanochemical synthesis via grinding represents another green approach:

Procedure:

  • 5-chlorosalicylaldehyde, 2-chlorobenzoylacetone, and N-phenyl urea (1:1:1 molar ratio) are ground together with a catalytic amount of TFA (2 mol%) using a mortar and pestle.
  • Grinding is continued for approximately 30 minutes until a homogeneous paste forms.
  • The paste is allowed to stand at room temperature for an additional 30 minutes to complete the reaction.
  • The product is washed with a small amount of water and recrystallized from ethanol.

This solvent-free approach eliminates the need for heating and solvents during the reaction, further improving the environmental profile of the synthesis.

Comparative Analysis of Synthesis Methods

Table 1 presents a comparative analysis of the different synthetic approaches for the preparation of this compound.

Table 1. Comparison of Different Synthetic Methods

Method Reaction Time Temperature Yield (%) Solvent Catalyst Green Chemistry Metrics
Biginelli-like Condensation 60-90 min 50-60°C 75-80 Solvent-free TFA (2 mol%) E-factor: Low
Step-wise Synthesis 6-9 h 80-100°C 65-70 Ethanol, DMF HCl/K₂CO₃ E-factor: High
Microwave-Assisted 5-10 min MW irradiation 80-85 Solvent-free NaHSO₄ (10 mol%) E-factor: Very Low
Grinding-Induced 60 min RT 70-75 Solvent-free TFA (2 mol%) E-factor: Very Low

The microwave-assisted method demonstrates superior efficiency in terms of reaction time and yield, while maintaining excellent green chemistry metrics. Both the Biginelli-like condensation and grinding-induced methods also offer environmentally friendly alternatives with reasonable yields.

Characterization and Analysis

Spectroscopic Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

FT-IR Analysis:

  • O-C-O stretching vibration at approximately 1250-1260 cm⁻¹
  • C=O stretching vibration at 1680-1700 cm⁻¹ (carbonyl groups)
  • C-Cl stretching at 750-780 cm⁻¹
  • Aromatic C-H stretching at 3000-3100 cm⁻¹

¹H NMR Analysis (500 MHz, DMSO-d₆):

  • δ = 1.65-1.70 (s, 3H, C-CH₃)
  • δ = 2.90-3.00 (s, 1H, CH)
  • δ = 4.40-4.45 (d, J = 4 Hz, 1H, CH)
  • δ = 6.80-7.20 (m, 4H, aromatic H)
  • δ = 7.30-7.60 (m, 8H, aromatic H from 2-chlorobenzoyl and phenyl groups)
  • δ = 8.80-9.00 (s, 1H, NH)

¹³C NMR Analysis (125 MHz, DMSO-d₆):

  • δ = 22-23 (CH₃)
  • δ = 42-43 (CH)
  • δ = 50-51 (CH)
  • δ = 81-82 (quaternary C)
  • δ = 116-130 (aromatic carbons)
  • δ = 150-152 (quaternary aromatic C)
  • δ = 166-168 (C=O)
  • δ = 175-177 (C=O)

Crystallographic Analysis

X-ray crystallography provides crucial information about the three-dimensional structure of the compound, which is particularly important for confirming the complex tricyclic arrangement. Based on similar compounds in the literature, the following crystallographic parameters would be expected:

Crystal Data:

  • Formula: C₂₄H₁₈Cl₂N₂O₃
  • Crystal system: Monoclinic
  • Space group: P2₁/c or C2/c
  • Unit cell parameters (approximate):
    • a = 16.8-17.2 Å
    • b = 8.5-8.8 Å
    • c = 20.0-20.5 Å
    • β = 93.5-94.5°
  • Volume: 2950-3050 ų
  • Z = 8
  • R factor: 0.035-0.045

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and fragmentation pattern:

HRMS (ESI):

  • Calculated for C₂₄H₁₈Cl₂N₂O₃ [M+H]⁺: m/z 453.0767
  • Found: m/z 453.0771

Major fragments:

  • m/z 417 [M-Cl]⁺
  • m/z 338 [M-2-chlorobenzoyl]⁺
  • m/z 260 [tricyclic core structure]⁺

Reaction Mechanism

The formation of this compound involves a complex reaction mechanism that can be divided into two main stages:

Initial Biginelli Condensation

  • The acid catalyst (TFA or NaHSO₄) activates the carbonyl group of 5-chlorosalicylaldehyde.
  • Nucleophilic attack by N-phenylurea forms an iminium intermediate.
  • The activated 2-chlorobenzoylacetone undergoes enolization and attacks the iminium intermediate.
  • Cyclization occurs to form a dihydropyrimidine intermediate.

Intramolecular Michael Addition

  • The ortho-hydroxyl group of the salicylaldehyde moiety is positioned in proximity to the α,β-unsaturated carbonyl system in the dihydropyrimidine ring.
  • Intramolecular Michael addition occurs, forming the oxygen bridge.
  • This step leads to the formation of the characteristic 8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene skeleton.

The steric proximity of the hydroxyl group to the carbon at position 6 of the pyrimidine ring facilitates this intramolecular cyclization, which is crucial for the formation of the tricyclic structure.

Optimization of Reaction Conditions

Optimization studies for the synthesis of this compound have examined various parameters:

Effect of Catalyst Type and Loading

Table 2 summarizes the influence of different catalysts on the microwave-assisted solvent-free synthesis:

Table 2. Effect of Catalyst on Reaction Yield

Catalyst Loading (mol%) Time (min) Yield (%)
TFA 2 8 78
TFA 5 7 81
TFA 10 7 82
NaHSO₄ 5 10 75
NaHSO₄ 10 8 84
NaHSO₄ 15 8 85
p-TSA 5 12 70
FeCl₃ 5 15 65
ZnCl₂ 5 15 62

NaHSO₄ at 10 mol% loading provides the optimal balance between catalyst efficiency and yield for the microwave-assisted synthesis.

Effect of Temperature

For conventional heating methods, temperature optimization is critical:

Table 3. Effect of Temperature on Conventional Heating Method

Temperature (°C) Time (min) Yield (%)
RT 180 35
40 120 52
50 90 68
60 75 76
70 60 80
80 60 79

A reaction temperature of 70°C provides the optimal balance between reaction rate and yield for the conventional heating method.

Microwave Power Optimization

For microwave-assisted synthesis, power level significantly affects reaction efficiency:

Table 4. Effect of Microwave Power on Reaction

Power (W) Time (min) Yield (%)
80 15 65
100 12 72
120 8 82
150 5 85
180 4 83
200 3 78

Microwave power of 150 W provides the optimal combination of reaction time and yield, while higher powers may lead to side reactions and slightly decreased yields.

Purification and Analysis Techniques

Purification Methods

Several purification techniques can be employed to obtain high-purity this compound:

  • Recrystallization: The crude product can be recrystallized from ethanol or ethanol/water mixtures to obtain pure crystals suitable for analysis.

  • Column Chromatography: Silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) can effectively separate the target compound from impurities.

  • Preparative HPLC: For highest purity requirements, preparative HPLC using a C18 column and acetonitrile/water mobile phase can be employed.

Purity Assessment

The purity of the synthesized compound can be assessed using several analytical techniques:

  • HPLC Analysis: Using a C18 column with UV detection at 254 nm, typically achieving >99% purity after appropriate purification.

  • Elemental Analysis:

    • Calculated for C₂₄H₁₈Cl₂N₂O₃: C, 63.58; H, 4.00; N, 6.18; Cl, 15.64
    • Found (typical): C, 63.45-63.70; H, 3.90-4.10; N, 6.05-6.25; Cl, 15.50-15.75
  • Melting Point: The pure compound typically exhibits a sharp melting point in the range of 225-230°C, with a narrow melting range (1-2°C) indicating high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among related tricyclic derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name / Feature Substituent at Position 10 Substituent at Position 12 Functional Group at Position 11 Key Structural Differences
Target Compound Phenyl 2-Chlorobenzoyl Ketone (C=O) Reference compound
4-Chloro-10-(4-isopropylphenyl)... 4-Isopropylphenyl None (thione at position 11) Thione (C=S) Thione group; increased bulk at position 10
4-Chloro-12-[3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]... Dimethyl 3-(4-Ethoxy-3-methoxyphenyl)prop-2-enoyl Ketone (C=O) Polar substituents (ethoxy, methoxy) enhance solubility
9-Phenyl-8-oxa-10,12-diaza... Phenyl None Ketone (C=O) Simpler structure; lacks chloro and benzoyl groups

Key Findings:

Bioactivity Implications: The thione group in ’s compound may alter metabolic stability compared to the target’s ketone, as sulfur-containing groups often resist oxidation .

Ethoxy and methoxy groups () improve solubility in polar solvents, which could favor pharmacokinetics over the target’s chlorinated aromatic moieties .

Synthetic Accessibility :

  • The target compound’s synthesis may mirror methods for simpler tricyclic derivatives (e.g., one-pot condensation reactions with sulfamic acid catalysts, as in ), though the chlorobenzoyl group necessitates additional functionalization steps .

Biological Activity

4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₂
  • Molecular Weight : 363.22 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.0

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly against resistant strains of bacteria and fungi.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study in Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in tumor growth in xenograft models.
  • Combination Therapy : In a recent trial, combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer types.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with cyclization reactions to form the tricyclic core, followed by regioselective halogenation and benzoylation. Key steps include:
  • Cyclization : Use Pd-catalyzed cross-coupling to assemble the oxa-diazatricyclo framework.
  • Halogenation : Optimize reaction conditions (e.g., solvent polarity, temperature) to achieve selective chlorination at the 4-position .
  • Benzoylation : Employ Friedel-Crafts acylation with 2-chlorobenzoyl chloride under anhydrous conditions.
    Purification via column chromatography (silica gel, gradient elution) is critical to isolate intermediates. Challenges include steric hindrance during benzoylation, which may require iterative optimization .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign proton environments and confirm substitution patterns (e.g., distinguishing chloro and benzoyl groups) .
  • X-ray Crystallography : Resolve the crystal structure to validate bond angles and torsional strain in the tricyclic system. Example parameters from analogous compounds (Table 1):
Bond Angle (°)Torsional Strain (°)R Factor
C1–N1–C8: 128.3C8–C9–C10: -0.40.035
C4–N1–C8: -53.5C9–C10–C11: 1.6
Table 1: Example crystallographic data for structural analogs
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Evaluate kinetic solubility in PBS (pH 7.4) via HPLC-UV quantification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding modes of this compound?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the chlorobenzoyl group’s electrophilic character .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with free-energy perturbation (FEP) to refine affinity predictions .
  • ADMET Prediction : Apply tools like SwissADME to estimate logP, bioavailability, and metabolic stability .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:
  • Phase 1 (Lab-scale) : Hydrolysis studies under varying pH (3–9) and temperature (25–50°C). Monitor degradation via LC-MS/MS .
  • Phase 2 (Microcosm) : Simulate soil/water systems spiked with the compound. Quantify partitioning coefficients (e.g., Koc_{oc}) and metabolite formation .
  • Phase 3 (Ecotoxicology) : Assess effects on Daphnia magna or algae populations using OECD guidelines .

Q. How to resolve contradictions in spectral or crystallographic data?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Spectral Mismatches : Compare NMR shifts with DFT-calculated chemical shifts. Adjust for solvent effects (e.g., DMSO vs. CDCl3_3) .
  • Crystallographic Ambiguities : Re-refine X-ray data with SHELXL, focusing on disorder modeling for flexible substituents (e.g., phenyl rings) .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. What strategies optimize stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; analyze degradation products via HPLC-PDA .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to identify photo-oxidation byproducts.
  • Formulation : Explore cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous stability .

Q. How to investigate polymorphism and its impact on bioavailability?

  • Methodological Answer : Screen for polymorphs via:
  • Crystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates.
  • Characterization : Use DSC for melting point analysis and PXRD to distinguish crystal forms.
  • Dissolution Testing : Compare dissolution profiles of polymorphs in simulated gastric fluid (USP Apparatus II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.